ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate
Description
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate is an organic compound belonging to the class of esters It features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms
Properties
IUPAC Name |
ethyl 2-(3-methylpyrazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-9(10(13)14-5-2)12-7-6-8(3)11-12/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZLCCDXABOESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 3-methyl-1H-pyrazole with ethyl 2-bromobutanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. The use of catalysts and more efficient purification techniques like crystallization or chromatography might also be employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic hydrolysis conditions can be employed, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanol.
Substitution: 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules.
Antibiotic Adjuvants
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antibiotic adjuvants. These compounds enhance the efficacy of existing antibiotics against multidrug-resistant bacteria, such as Acinetobacter baumannii and Escherichia coli. For instance, modifications of pyrazole compounds showed promising antibacterial activity, suggesting that this compound could be developed into a potent adjuvant for antibiotic therapies .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. Compounds related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of specific enzymes linked to disease processes. For example, it may act on enzymes involved in metabolic pathways relevant to cancer and inflammation .
Agricultural Applications
In addition to its pharmaceutical uses, this compound has potential applications in agriculture, particularly as a pesticide or herbicide.
Pesticidal Activity
Studies have shown that pyrazole compounds can possess insecticidal properties. This compound may be formulated into pesticides targeting specific agricultural pests, thus contributing to integrated pest management strategies .
Plant Growth Regulation
There is emerging evidence suggesting that certain pyrazole derivatives can influence plant growth and development. This compound may be explored for its ability to act as a plant growth regulator, enhancing crop yields while minimizing the need for chemical fertilizers .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation and esterification processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism by which ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Ethyl 2-(1H-pyrazol-1-yl)butanoate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate: Contains an additional methyl group on the pyrazole ring.
Uniqueness: Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural feature can lead to different biological activities and synthetic utility compared to its analogs.
Biological Activity
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Pyrazole Compounds
Pyrazoles are recognized for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. The pyrazole ring system is known to engage in various interactions with biological targets, enhancing its therapeutic potential . this compound, as a derivative of this scaffold, may exhibit similar properties.
Antimicrobial Properties
Research has indicated that compounds containing pyrazole moieties can exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives possess minimum inhibitory concentration (MIC) values effective against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes and receptors, potentially disrupting their functions .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Pyrazole derivative A | 20 | 40 |
| Pyrazole derivative B | 30 | 50 |
Note: TBD = To Be Determined; further studies on this compound are required to establish its specific MIC values.
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival. The mechanism often involves the inhibition of specific kinases or the disruption of metabolic processes within the cancer cells .
Case Study: Anticancer Effects of Pyrazole Derivatives
In a study examining the effects of various pyrazole compounds on cancer cell lines, it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents. For example:
- Compound C showed an IC50 of 12 µM against breast cancer cells.
- Compound D demonstrated an IC50 of 8 µM against lung cancer cells.
These findings suggest that this compound could similarly impact cancer cell viability, warranting further investigation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in pain or inflammation pathways, providing analgesic effects.
- Cell Cycle Disruption : By affecting key regulatory proteins in the cell cycle, it may induce apoptosis in malignant cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
